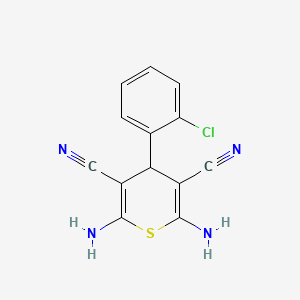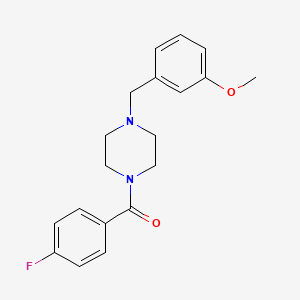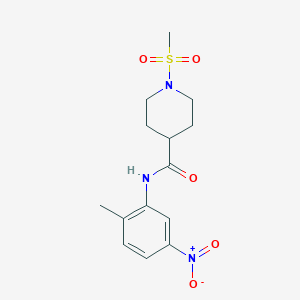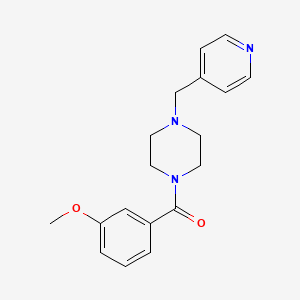![molecular formula C18H19ClN2O2 B5853978 N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide, also known as BAC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAC is a small molecule that belongs to the family of benzamides. It is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism.
科学研究应用
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to inhibit the PI3K pathway, which is frequently dysregulated in cancer cells. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation research, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative disorder research, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation, which are key features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide exerts its biological effects by inhibiting the PI3K pathway, which is a key signaling pathway involved in various cellular processes, including cell growth, survival, and metabolism. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide specifically inhibits the p110α isoform of PI3K, which is frequently mutated in cancer cells. By inhibiting the PI3K pathway, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide inhibits the activation of downstream signaling molecules, including AKT and mTOR, which are involved in cell proliferation and survival. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer models, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide inhibits cell growth and induces apoptosis in cancer cells. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also inhibits angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth. In inflammation models, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide reduces the production of pro-inflammatory cytokines and chemokines and reduces immune cell infiltration into inflamed tissues. In neurodegenerative disorder models, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide protects neurons from oxidative stress and reduces neuroinflammation.
实验室实验的优点和局限性
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high level of specificity for the p110α isoform of PI3K. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide is also stable and can be easily synthesized. However, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also has some limitations. It has low solubility in water, which can limit its use in some experiments. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also has a short half-life in vivo, which can limit its efficacy in some disease models.
未来方向
There are several future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, the development of more potent and selective inhibitors of the PI3K pathway, including N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide, is an area of active research. Finally, the combination of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide with other therapeutic agents, such as chemotherapy and radiation therapy, is a promising approach to enhance their efficacy in cancer treatment.
合成方法
The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with butyric anhydride, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then acylated with 3-methylbenzoyl chloride to yield N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
属性
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-5-17(22)20-14-8-9-15(19)16(11-14)21-18(23)13-7-4-6-12(2)10-13/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLPDRILJQTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)
![ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)


![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)